Dihydro-2,4,6-tris(2-methylpropyl)-4h-1,3,5-dithiazine

Food safety Regulatory compliance Flavoring substance evaluation

Formulators developing clean-label plant-based meat alternatives face a compliance-sensory trade-off: generic dithiazines introduce greasy off-notes or lack regulatory backing. Bacon Dithiazine (CAS 74595-94-1) resolves both. • JECFA ADI 'Acceptable' & EFSA FGE.21Rev4 supporting substance - anchors flavor dossiers with established safety data (MSDI-EU: 2.40 μg/capita/day). • Crystalline solid (mp 33-35 °C) enables identity verification via melting point; ≥95% assay ensures batch-to-batch consistency. • Kosher, Halal, non-GMO certified - compatible with vegetarian/vegan formulations at 0.5-2.5 ppm use levels.

Molecular Formula C15H31NS2
Molecular Weight 289.54
CAS No. 74595-94-1
Cat. No. B562125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-2,4,6-tris(2-methylpropyl)-4h-1,3,5-dithiazine
CAS74595-94-1
SynonymsFEMA 4017; 2,4,6 TRIISOBUTYL-5,6-DIHYDRO-1,3,5-DITHIAZINE; 2,4,6-TRIISOBUTYL-5,6-DIHYDRO-4H-1,3,5-DITHIAZINE; 5,6-DIHYDRO-2,4,6, TRIS(2-METHYLPROPYL)4H-1,3,5-DITHIAZINE; 2,4,6-Truisobutyl-5,6-dihydro-1,3,5-dithiazine]; DIHYDRO-2,4,6-TRIS(2-METHYLPROPYL)-1
Molecular FormulaC15H31NS2
Molecular Weight289.54
Structural Identifiers
SMILESCC(C)CC1NC(SC(S1)CC(C)C)CC(C)C
InChIInChI=1S/C15H31NS2/c1-10(2)7-13-16-14(8-11(3)4)18-15(17-13)9-12(5)6/h10-16H,7-9H2,1-6H3
InChIKeyRQGPQWUKHADVPF-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol)

Bacon Dithiazine Specifications & Regulatory Baseline


Dihydro-2,4,6-tris(2-methylpropyl)-4H-1,3,5-dithiazine (CAS 74595-94-1), commonly known as bacon dithiazine or triisobutyldihydrodithiazine, is an organosulfur heterocyclic compound belonging to the 1,3,5-dithiazinane class with molecular formula C15H31NS2 and molecular weight 289.5 g/mol [1]. It is a key aroma chemical that imparts characteristic meaty, smoky, and bacon-like olfactory notes and is listed in the FDA's Substances Added to Food inventory (formerly EAFUS) as a flavoring agent [2]. Its regulatory identifiers include FEMA GRAS No. 4017 and JECFA No. 1048, establishing its recognized status for food flavoring applications [3].

Flavor type: bacon, roasted meat, smoky notes
Regulatory: FEMA GRAS, JECFA, FDA EAFUS listed
Physical form: crystalline solid, defined mp range
Certification: Kosher, Halal, non-GMO, vegetarian options

Why Generic Dithiazines Cannot Replace Bacon Dithiazine


Within the 1,3,5-dithiazine flavor class, substitution patterns on the heterocyclic ring critically determine both olfactory character and regulatory acceptance. The target compound, bearing three 2-methylpropyl (isobutyl) substituents, is the prototypical symmetrical trialkylated dithiazine that serves as a reference standard for this structural class in safety evaluations [1]. Closely related analogs such as dihydro-2,4,6-triethyl-1,3,5(4H)-dithiazine (FL-no: 15.054) or 2-isobutyldihydro-4,6-dimethyl-1,3,5-dithiazine (FL-no: 15.079) differ in alkyl chain length or symmetry, resulting in divergent aroma profiles—ranging from lighter roasted notes to pronounced nutty or onion-like characters—and lack the comprehensive toxicity dataset that positions this compound as a supporting substance in regulatory assessments [2]. Generic interchange without consideration of these structural and regulatory distinctions risks both sensory deviation and compliance exposure.

Alkyl chain mismatch
Triethyl or mixed-alkyl dithiazines shift aroma from bacon toward roasted, nutty, or onion-like profiles.
Regulatory data gap
Analog dithiazines often lack independent toxicity datasets and rely on read-across from this supporting substance.
Physical form difference
Liquid oil analogs lack a crystalline melting point specification, limiting QC identity verification.

Bacon Dithiazine Differentiation Evidence


EFSA Supporting Substance Status

In the European Food Safety Authority (EFSA) evaluation of 1,3,5-dithiazine derivatives, dihydro-2,4,6-tris(2-methylpropyl)-4H-1,3,5-dithiazine (FL-no: 15.113) was designated as a supporting substance based on new toxicity data. It is structurally related to candidate substances including dihydro-2,4,6-triethyl-1,3,5(4H)-dithiazine (FL-no: 15.054) and 2-isobutyldihydro-4,6-dimethyl-1,3,5-dithiazine (FL-no: 15.079), which rely on this compound's dataset for safety extrapolation [1]. JECFA evaluated this compound and assigned an Acceptable Daily Intake (ADI) classification with the comment 'No safety concern at current levels of intake when used as a flavouring agent' [2].

Regulatory status
Class-level
Target: FL-no 15.113, supporting substance, JECFA ADI Acceptable, FEMA GRAS. Comparators: FL-no 15.054/15.079, data deficient, evaluated via read-across.
Reported regulatory evaluation context may support dossier preparation.
EFSA FGE.21Rev4; JECFA 59th meeting.
Food safety Regulatory compliance Flavoring substance evaluation

Absence of Greasy Off-Notes vs. Unsymmetrical Dithiazines

U.S. Patent 4,647,662 discloses that symmetrical dihydrodithiazines including 2,4,6-triisobutyldihydro-1,3,5-dithiazine (the target compound) exhibit a strength and character of aroma that the inventors considered 'still not satisfactory' relative to newly invented unsymmetrical dithiazines. However, the patent also establishes a critical differentiator for the symmetrical compound: it does not manifest the 'greasy note, which is undesirable in nutty aromas' that unsymmetrical dithiazines can exhibit [1]. This absence of greasy off-notes is a key selection criterion for clean roasted meat and bacon applications.

Aroma off-note
Head-to-head
Symmetrical target does not manifest greasy note; unsymmetrical dithiazines can exhibit undesirable greasy off-note.
Reported absence of greasy off-note supports clean roasted meat profiles.
U.S. Patent 4,647,662 sensory evaluation.
Flavor chemistry Sensory science Aroma compound comparison

Crystalline Form and Melting Point Specification

The target compound is supplied as pale yellow to yellow crystals with a defined melting point range of 33.00 to 35.00 °C (JECFA specification) or 32.00 to 38.00 °C (vendor range), and a measured logP (o/w) of 6.08 [1]. In contrast, many 1,3,5-dithiazine analogs are oils or viscous liquids at ambient temperature; for example, dihydro-2,4,6-triethyl-1,3,5(4H)-dithiazine and 2-isobutyldihydro-4,6-dimethyl-1,3,5-dithiazine are not characterized as crystalline solids in available specifications [2]. The crystalline nature enables purification to high assay values (95.00 to 100.00% sum of isomers) and provides a measurable physical constant for identity verification [3].

Physical specification
Class-level
Pale yellow crystals; mp 33.00–35.00 °C; assay 95.00–100.00% isomers; logP 6.08. Comparator: liquid oils without mp specification.
Provides QC anchor for identity and batch consistency.
JECFA specification; vendor COA.
Material specification Quality control Physical characterization

Kosher, Halal, Non-GMO & Vegetarian Certification

Commercial grades of dihydro-2,4,6-tris(2-methylpropyl)-4H-1,3,5-dithiazine are available with multiple certifications: Kosher, Halal, non-GMO, and vegetarian [1][2]. This compound is explicitly utilized in vegetarian products to achieve crispy bacon, chicken, beef, and potato skin flavors at use levels of 0.5 ppm to 2.5 ppm in consumer products [3]. While some other dithiazines may be available with similar certifications, the target compound's combination of bacon-specific flavor profile and comprehensive dietary certifications is particularly documented for plant-based meat applications [4].

Dietary certifications
Source review
Certified Kosher, Halal, non-GMO, vegetarian; reported use 0.5–2.5 ppm in plant-based products.
May reduce certification burden for clean-label formulations.
Perfumer & Flavorist March 2016 bulletin.
Dietary certification Label compliance Plant-based formulation

High Safety Margin: NOEL-to-Intake Ratio

JECFA evaluation of structurally related 1,3,5-dithiazines indicates that the No-Observed-Effect Level (NOEL) of 11 mg/kg bw per day is >5 million times the estimated intake of a mixture of 2-isobutyl-4,6-dimethyl- and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine when used as a flavouring agent [1]. The target compound itself has a Maximised Survey-derived Daily Intake (MSDI-EU) of 2.40 μg/capita/day [2]. While exact NOEL data for the target compound are not publicly disclosed in the JECFA monograph, the class-level margin of safety (>5 million-fold) and the compound-specific ADI of 'Acceptable' with 'No safety concern at current levels of intake' provide a well-characterized safety baseline that many flavor chemicals in the same odor category lack [3].

Safety margin
Class-level
NOEL 11 mg/kg bw/day for related dithiazine; >5,000,000-fold margin over estimated intake; target MSDI 2.40 μg/capita/day.
Reported safety margin context may support dossier submission.
JECFA 59th; EFSA FGE.21Rev4; MSDI-EU.
Toxicology Safety margin Flavoring intake

Bacon Dithiazine Application Scenarios


Plant-Based Meat Analog: Authentic Bacon & Roasted Flavor

This compound is documented for use in vegetarian products to achieve crispy bacon, chicken, beef, and potato skin flavors at use levels of 0.5 ppm to 2.5 ppm in finished consumer products [1]. Its Kosher, Halal, non-GMO, and vegetarian certifications, combined with the absence of greasy off-notes characteristic of unsymmetrical dithiazines, make it particularly suitable for clean-label plant-based bacon and meat alternatives where flavor authenticity and dietary compliance are both critical [2].

Regulatory-Compliant Savory Flavor for Global Markets

As a supporting substance in EFSA FGE.21Rev4 with a JECFA ADI of 'Acceptable' and 'No safety concern at current levels of intake,' this compound provides a regulatory anchor for flavor houses developing savory profiles across multiple structural analogs [1]. Formulators can reference its established safety dataset and low MSDI-EU of 2.40 μg/capita/day when preparing flavor dossiers, reducing the compliance burden compared to data-deficient alternatives [2].

Quality-Controlled Manufacturing with Defined Specifications

The compound's crystalline form with a defined melting point range (33.00–35.00 °C per JECFA specification) and commercial assay specification of 95.00–100.00% sum of isomers enables robust incoming quality control and batch-to-batch consistency [1]. This physical specification differentiates it from liquid dithiazine analogs that lack a measurable melting point constant for identity verification [2].

Application
Selection Property
Validation Focus
Plant-based meat flavor research
Bacon-specific aroma, clean-label certifications
Sensory profile and dietary compliance verification
Savory flavor formulation for global markets
Supporting substance status with EFSA/JECFA evaluation
Dossier documentation and safety data review
Quality-controlled flavor manufacturing
Crystalline form with defined melting point specification
Incoming material identity verification and batch consistency

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